molecular formula C22H19ClN2O4S B12214537 N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide

N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide

Cat. No.: B12214537
M. Wt: 442.9 g/mol
InChI Key: COZFRPDXLXVTCC-UHFFFAOYSA-N
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Description

N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both benzoyl and sulfonamide groups, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoyl Intermediate: Reacting 2-amino-5-chlorobenzophenone with benzoyl chloride in the presence of a base like pyridine.

    Sulfonamide Formation: Reacting the benzoyl intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: Introducing an acetamide group through reaction with acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, including enzyme inhibition.

    Medicine: Potential antimicrobial or anti-inflammatory properties.

    Industry: Use in the synthesis of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with folic acid synthesis. The benzoyl and chlorophenyl groups might enhance binding affinity to specific enzymes or receptors, leading to varied biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(2-benzoylphenyl)-2-(4-methylbenzenesulfonamido)acetamide: Lacks the chlorine substituent.

    N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide’s unique combination of benzoyl, chlorophenyl, and sulfonamide groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

N-(2-benzoyl-5-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C22H19ClN2O4S/c1-15-7-10-18(11-8-15)30(28,29)24-14-21(26)25-20-13-17(23)9-12-19(20)22(27)16-5-3-2-4-6-16/h2-13,24H,14H2,1H3,(H,25,26)

InChI Key

COZFRPDXLXVTCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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